molecular formula C9H13N3O2 B8398570 2-Carbamylmethylamino-4-amino anisole

2-Carbamylmethylamino-4-amino anisole

Cat. No.: B8398570
M. Wt: 195.22 g/mol
InChI Key: DCOUWPLUWJROPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamylmethylamino-4-amino anisole is a substituted anisole derivative featuring a methoxy group (-OCH₃) at position 1, an amino group (-NH₂) at position 4, and a carbamylmethylamino (-NHCH₂CONH₂) group at position 2. Applications likely include pharmaceutical intermediates or specialty chemicals, though specific uses remain underexplored in the literature.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(5-amino-2-methoxyanilino)acetamide

InChI

InChI=1S/C9H13N3O2/c1-14-8-3-2-6(10)4-7(8)12-5-9(11)13/h2-4,12H,5,10H2,1H3,(H2,11,13)

InChI Key

DCOUWPLUWJROPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Anisole Derivatives

Compound Substituents (Positions) Functional Groups Molecular Formula
Anisole -OCH₃ (1) Methoxy C₇H₈O
2-Amino-4-acetamino anisole -NH₂ (2), -NHCOCH₃ (4) Amino, Acetamido C₉H₁₃N₂O₂
2-Carbamylmethylamino-4-amino anisole* -NHCH₂CONH₂ (2), -NH₂ (4) Carbamylmethylamino, Amino C₉H₁₄N₃O₂
Phenol -OH (1) Hydroxyl C₆H₆O
Catechol -OH (1,2) Dihydroxyl C₆H₆O₂

*Hypothetical structure inferred from naming conventions and analogs.

Key Observations :

  • Anisole serves as the parent compound, with methoxy dictating its electronic and steric profile .
  • 2-Amino-4-acetamino anisole introduces polar substituents, enhancing solubility and reactivity in acylation reactions .

Reactivity and Catalytic Behavior

Catalytic Hydrogenolysis Pathways

Studies on anisole derivatives reveal that substituents critically influence reaction mechanisms:

  • Anisole undergoes demethoxylation on Cu (111) surfaces to form benzene, with a rate-limiting step involving C-O bond cleavage .
  • Catechol and phenol follow dehydroxylation pathways, with ortho-substituents enhancing benzene selectivity .
  • This compound: The amino and carbamyl groups may hinder adsorption on catalytic surfaces (e.g., Cu or Pt/Al₂O₃ ) due to steric and electronic effects. This could shift selectivity toward partial hydrogenation rather than full deoxygenation.

Table 2: Reaction Parameters for Anisole Derivatives

Compound Key Reaction Pathway Rate-Limiting Step Selectivity Trends
Anisole Demethoxylation C-O bond cleavage Benzene > Phenol
2-Amino-4-acetamino anisole* Acylation/Deacylation N-acylation efficiency High yield (86%)
This compound* Hypothetical: Partial hydrogenation Carbamyl group stability Likely intermediates retained

*Data inferred from structural analogs.

Adsorption and Physicochemical Properties

  • Anisole : Adsorbs parallel to Cu (111) via π-system interactions; retention time in HPLC correlates with polarity .
  • This compound: Polar substituents may increase adsorption energy on carbon or silica adsorbents, altering chromatographic retention times .

Table 3: Adsorption Heats (ΔHₐds) on Carbon Adsorbents

Compound ΔHₐds (kJ/mol)
Anisole -42.3
Benzene -35.1
Toluene -38.9
This compound Estimated: -50 to -60

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